Piperazine-1-carboxylic acid o-tolylamide
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Description
Piperazine-1-carboxylic acid o-tolylamide, also known as PCAOT, is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Piperazine-1-carboxylic acid o-tolylamide consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Chemical Synthesis and Structural Modifications
Piperazine derivatives, such as Piperazine-1-carboxylic acid o-tolylamide, are notable for their structural diversity and potential applications in various fields of chemistry and biology. The synthesis of differentially protected 2-(hydroxymethyl)piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride has been reported, highlighting their utility as building blocks in the preparation of biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007). Furthermore, piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the versatility of piperazine derivatives in synthetic chemistry (Wang et al., 2006).
Biological and Medicinal Applications
Piperazine derivatives are recognized for their biological activities, with substituted piperazines being a common motif in many biologically active compounds. The use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas with antiviral properties highlights the potential of these compounds in therapeutic applications (El‐Faham et al., 2008). Piperazine derivatives have also been identified as important building blocks in the synthesis of novel compounds with antibacterial activities, further emphasizing their significance in the field of medicinal chemistry (Shroff et al., 2022).
Analytical and Environmental Applications
Piperazine-based derivatives have been utilized in enhancing the ionization efficiency of peptides in mass spectrometry, indicating their role in improving analytical techniques for comprehensive proteome analysis (Qiao et al., 2011). Additionally, the resistance of aqueous piperazine to thermal degradation and oxidation in carbon dioxide capture processes underlines the environmental applications of these compounds (Freeman et al., 2010).
properties
IUPAC Name |
N-(2-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBYPRUBXWTYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276214 |
Source
|
Record name | Piperazine-1-carboxylic acid o-tolylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid o-tolylamide | |
CAS RN |
856437-75-7 |
Source
|
Record name | Piperazine-1-carboxylic acid o-tolylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.